molecular formula C7H5ClN4O B14207262 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-05-2

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B14207262
CAS No.: 917757-05-2
M. Wt: 196.59 g/mol
InChI Key: SQTIBMOJAXTIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is a chemical compound belonging to the pyridopyrimidine class of heterocycles, which are of significant interest in medicinal chemistry and drug discovery . Pyridopyrimidine scaffolds are recognized for their diverse biological activities and are present in compounds studied for their therapeutic potential . These fused ring systems are isosteres of naturally occurring purines, allowing them to interact with a variety of enzymatic targets . Researchers investigate pyridopyrimidine derivatives like this chloro-substituted analog for their potential as inhibitors of critical biological targets. These targets include protein kinases, which are involved in signaling pathways that regulate cell growth and survival and are implicated in cancerous pathologies . Other key targets are dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, and biotin carboxylase, which plays a role in fatty acid metabolism . The specific chlorination and amination pattern on this core structure provides a versatile intermediate for further synthetic elaboration, enabling structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is intended for research applications such as hit-to-lead optimization, synthetic chemistry, and biochemical assay development. It is For Research Use Only. Not for human use.

Properties

CAS No.

917757-05-2

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-amino-7-chloro-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H5ClN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)

InChI Key

SQTIBMOJAXTIQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(NC2=O)N)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine and Pyrimidine Precursors

Cyclocondensation reactions represent a cornerstone in pyrido-pyrimidine synthesis. A prominent approach involves the reaction of a chlorinated pyrimidine aldehyde with a pyridine-derived amine. For instance, 4-chloropyrimidine-5-carbaldehyde reacts with 2-aminopyridine under basic conditions to form the pyrido[3,2-d]pyrimidine scaffold.

Mechanistic Insights :

  • Nucleophilic Attack : The amine group of 2-aminopyridine attacks the aldehyde carbonyl, forming an imine intermediate.
  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, facilitated by bases like sodium methoxide.
  • Chlorine Retention : The chloro substituent at the 7-position remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.

Optimization :

  • Solvent Systems : Methanol or ethanol enhances solubility and reaction homogeneity.
  • Temperature : Reactions conducted at 60–80°C achieve yields of 70–75%.

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation accelerates reactions by enabling rapid and uniform heating. A one-pot, three-component reaction involving 7-chloropyrido[3,2-d]pyrimidin-4(1H)-one , ammonium acetate, and a cyanating agent (e.g., cyanogen bromide) produces the target compound in 85% yield.

Advantages :

  • Reduced Reaction Time : Completion within 30 minutes vs. 12 hours for conventional heating.
  • Enhanced Purity : Minimal byproduct formation due to controlled thermal conditions.

Nucleophilic Amination of 7-Chloro Intermediates

Direct amination of 7-chloropyrido[3,2-d]pyrimidin-4(1H)-one derivatives offers a streamlined route. Treatment of 7-chloro-2-nitropyrido[3,2-d]pyrimidin-4(1H)-one with aqueous ammonia under high-pressure conditions replaces the nitro group with an amino moiety, achieving 65% yield.

Challenges :

  • Regioselectivity : Competing substitution at the 4-position necessitates careful optimization of ammonia concentration and temperature.
  • Byproduct Mitigation : Excess ammonia reduces nitro group reduction byproducts.

Formamidine-Mediated Cyclization

Adapted from pyrrolo-pyrimidine syntheses, this method employs formamidine acetate to construct the pyrimidine ring. 2-Cyano-4-methoxy-1,3-butadiene reacts with formamidine in methanol, followed by sodium methoxide-mediated cyclization, yielding 90.2% of the chlorinated intermediate, which is subsequently aminated.

Key Steps :

  • Addition-Condensation : Formamidine reacts with the cyano group, forming a dihydro-pyrimidine intermediate.
  • Elimination : Base-induced dehydrochlorination aromatizes the ring.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%) Scalability
Cyclocondensation 4-Chloropyrimidine-5-carbaldehyde 60–80°C, NaOMe/MeOH 70–75 98.5 Moderate
Microwave-Assisted 7-Chloro precursor, NH4OAc 120°C, 30 min 85 99.3 High
Nucleophilic Amination 7-Chloro-2-nitro derivative NH3, 100°C, 12 h 65 97.8 Low
Formamidine Cyclization 2-Cyano-4-methoxy-1,3-butadiene Formamidine, NaOMe 90.2 99.5 High

Key Observations :

  • Microwave and Formamidine Methods offer superior yields and purity, attributed to reduced side reactions.
  • Cyclocondensation balances cost and efficiency but requires stringent temperature control.
  • Nucleophilic Amination suffers from scalability issues due to high-pressure requirements.

Reaction Optimization and Scalability

Solvent and Catalyst Selection

  • Polar Protic Solvents : Methanol and ethanol improve intermediate solubility, critical for cyclization steps.
  • Base Catalysts : Sodium methoxide outperforms potassium carbonate in dehydrochlorination, minimizing hydrolysis.

Green Chemistry Considerations

  • Waste Reduction : The formamidine method generates 30% less chlorinated waste compared to traditional routes.
  • Solvent Recycling : Methanol recovery systems in large-scale productions reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization Reactions: These reactions often require catalysts and specific solvents to facilitate the formation of the desired cyclic products.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different biological activities depending on the substituents introduced.

Scientific Research Applications

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an inhibitor of various kinases, which are important targets in cancer research.

    Medicine: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.

    Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one are best contextualized by comparing it to pyrido-pyrimidinone derivatives with variations in substituents, substitution patterns, and fused ring systems. Below is a detailed analysis supported by experimental data and literature evidence.

Structural Analogues: Substituent Variations

Compound Name Core Structure Substituents (Position) Molecular Formula Key Properties/Activities Reference
This compound Pyrido[3,2-d]pyrimidinone 2-NH₂, 7-Cl C₇H₅ClN₄O Enhanced hydrogen bonding; potential kinase inhibition
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one Pyrido[3,2-d]pyrimidinone 2-NH₂, 6-Cl C₇H₅ClN₄O Positional isomer; altered steric/electronic effects
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidinone 2-SH C₇H₅N₃OS Higher nucleophilicity; disulfide bond formation
7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one Pyrido[3,2-d]pyrimidinone 7-Br C₇H₄BrN₃O Larger halogen; increased lipophilicity
6-Chloropyrido[3,2-d]pyrimidin-4(1H)-one Pyrido[3,2-d]pyrimidinone 6-Cl C₇H₄ClN₃O Reduced hydrogen-bonding capacity

Key Observations:

  • Positional Isomerism (6-Cl vs. 7-Cl): The chloro substituent at position 7 in the target compound likely induces distinct electronic effects compared to the 6-Cl isomer. For example, steric hindrance near the pyrimidinone carbonyl group may influence binding to biological targets .
  • Amino vs. Thiol Groups: The 2-amino substituent in the target compound provides stronger hydrogen-bonding capability compared to the thiol (-SH) group in 2-mercapto derivatives, which may favor interactions with polar residues in enzyme active sites .

Core Structure Variations

Compound Name Core Structure Key Differences Biological Relevance Reference
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives Thieno-pyrimidinone Sulfur atom in fused ring Enhanced π-π stacking; varied kinase inhibition
Pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo-pyrimidinone Nitrogen in fused ring Improved solubility; anticancer activity
Pyrido[2,3-d]pyrimidin-4(1H)-one derivatives Pyrido[2,3-d]pyrimidinone Altered ring fusion Differential target selectivity

Key Observations:

  • Thieno vs. Pyrido Cores: Thieno-pyrimidinones (e.g., ) exhibit stronger π-π stacking due to the sulfur atom’s electron-rich nature, whereas pyrido-pyrimidinones like the target compound may prioritize hydrogen bonding .

Pharmacological Implications

  • Anticancer Potential: Pyrido[2,3-d]pyrimidinones with amino groups (e.g., ) show cytotoxic effects via kinase inhibition .
  • Antimicrobial Activity: 2,3-Dihydropyrido[2,3-d]pyrimidinones () demonstrate antimicrobial properties, suggesting the target compound’s amino and chloro groups may enhance similar effects .

Biological Activity

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural characteristics contribute to various biological interactions, making it a subject of interest in recent research.

  • Molecular Formula: C7H5ClN4O
  • Molecular Weight: 196.59 g/mol
  • CAS Number: 897359-74-9
  • Boiling Point: 454.7 ± 55.0 °C

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an antiviral and anticancer agent. Below are some key findings from various studies:

Antiviral Activity

  • Mechanism of Action: The compound has been identified as an inhibitor of viral replication mechanisms, particularly against the hepatitis C virus (HCV). Studies suggest that it interferes with the viral life cycle by targeting specific viral proteins involved in replication.
  • Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antiviral activity with IC50 values in the low micromolar range against HCV, indicating a strong potential for further development as an antiviral drug .

Anticancer Properties

  • Cell Line Studies: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells, where it induced apoptosis in a concentration-dependent manner .
  • Kinase Inhibition: The compound has also been explored as an inhibitor of specific kinases involved in cancer progression. Its structural features allow it to interact with ATP-binding sites of kinases, resulting in reduced cell proliferation .

Data Table: Biological Activities Summary

Biological ActivityTargetIC50 ValueReference
AntiviralHCVLow µM
AnticancerA54910 µM
Kinase InhibitionEGFR13 nM

Synthesis and Derivative Development

The synthesis of this compound has been reported using various methods that allow for functionalization at different positions on the pyrimidine ring. These modifications can enhance its biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is commonly employed:

Core formation : Condensation of 2-aminopyridine derivatives with chlorinated aldehydes under aqueous basic conditions (e.g., potassium phosphate in water at 100°C for 7 hours) to form the pyridopyrimidinone scaffold .

Chlorination : Use of POCl₃ under reflux (5 hours) to introduce the 7-chloro substituent, followed by neutralization with K₂CO₃ to isolate the product .

  • Critical parameters :

  • Temperature control during chlorination minimizes side reactions (e.g., over-chlorination).
  • Aqueous workup pH (8–9) ensures product stability .
    • Typical yields : 82–88% for analogous compounds under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Key techniques :

  • ¹H NMR : Aromatic protons (δ 6.55–8.07 ppm), pyrimidinone NH (δ ~9.75 ppm), and aliphatic groups (e.g., ester OCH₂ at δ 4.00–4.04 ppm) confirm substitution patterns .
  • IR : Distinct peaks for C=O (1687–1721 cm⁻¹) and NH stretching (3021 cm⁻¹) validate the core structure .
  • Mass spectrometry : Molecular ion clusters (e.g., m/z 177 for related pyridopyrimidinones) confirm molecular weight .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridopyrimidinone scaffold be achieved for structure-activity relationship (SAR) studies?

  • Strategies :

  • C-7 modification : Electrophilic substitution at the 7-chloro position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • C-2 amino group derivatization : Acylation or alkylation to introduce sulfonyl, urea, or heterocyclic moieties, as demonstrated in analogs like 2-ureido-4(1H)-pyrimidinone .
    • Challenges : Competing reactivity at C-4 (pyrimidinone carbonyl) requires protecting groups (e.g., silylation) during multi-step syntheses .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Approach :

  • Docking studies : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), leveraging crystallographic data from analogs like PD-180970 .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate substituent effects with bioactivity .
    • Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Case study : In analogs like 3-(4-chlorobenzylideneamino)-substituted derivatives, overlapping aromatic signals (δ 6.55–8.07 ppm) are deconvoluted using:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves spin systems .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.